molecular formula C11H11ClN4O B14176175 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-17-0

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol

Katalognummer: B14176175
CAS-Nummer: 920512-17-0
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: FGVNNWVKPMMNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups, along with a chloropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chloropyrimidine Moiety: This can be achieved by reacting 2-aminopyrimidine with chlorinating agents such as phosphorus oxychloride.

    Aminomethylation: The chloropyrimidine derivative is then subjected to aminomethylation using formaldehyde and an amine source.

    Coupling with Phenol: The final step involves coupling the aminomethylated chloropyrimidine with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-chloropyrimidine: Shares the chloropyrimidine moiety but lacks the aminomethylphenol group.

    5-Amino-2-chloropyrimidine: Similar structure but different substitution pattern.

    2-Amino-5-chloropyrimidine: Lacks the aminomethylphenol group.

Uniqueness

2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

920512-17-0

Molekularformel

C11H11ClN4O

Molekulargewicht

250.68 g/mol

IUPAC-Name

2-amino-5-[[(4-chloropyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-10-3-4-14-11(16-10)15-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,14,15,16)

InChI-Schlüssel

FGVNNWVKPMMNJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNC2=NC=CC(=N2)Cl)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.